![molecular formula C24H21NO3 B2541366 8-{[苄基(甲基)氨基]甲基}-7-羟基-3-苯基-4H-色满-4-酮 CAS No. 449740-13-0](/img/structure/B2541366.png)

8-{[苄基(甲基)氨基]甲基}-7-羟基-3-苯基-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

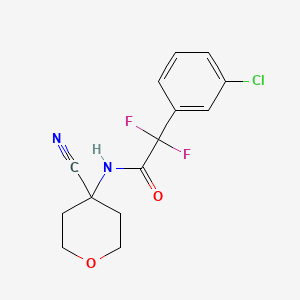

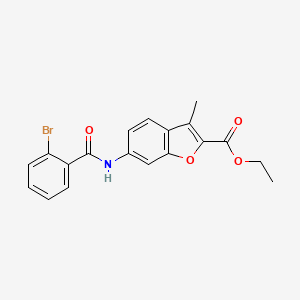

The compound 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one is a derivative of chromene, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Chromene derivatives are known for their diverse biological activities, which include anti-tumor properties. The compound is structurally related to various chromene derivatives that have been synthesized and studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-component reactions that can be catalyzed by various reagents. For instance, a one-pot synthesis approach has been reported for the creation of 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H-benzo[g]chromene derivatives using ZnCl2 as a catalyst . Similarly, ultrasonic irradiation has been utilized to synthesize 7-amino-6-imino-9-phenyl-6H-benzo[c]chromene-8-carbonitrile derivatives through a three-component reaction . These methods highlight the versatility and efficiency of synthesizing chromene derivatives, which could be applicable to the synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one.

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their biological activity. Density Functional Theory (DFT) calculations have been employed to investigate the equilibrium geometry of related compounds, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) . These calculations provide insights into the energy levels, atomic charges, and potential non-linear optical properties, which are essential for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, expanding their chemical diversity and potential applications. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has been shown to react with different reagents to yield triazine and triazepine derivatives, which exhibit antitumor activity . These reactions demonstrate the reactivity of chromene derivatives and their potential to be transformed into various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The electronic absorption spectra of these compounds can vary depending on the solvent, as observed in the study of MBCND, where the spectra were measured in both polar and non-polar solvents . These properties are important for the development of chromene-based drugs, as they can affect the solubility, stability, and overall pharmacokinetic profile of the compounds.

科学研究应用

抗癌和药理活性

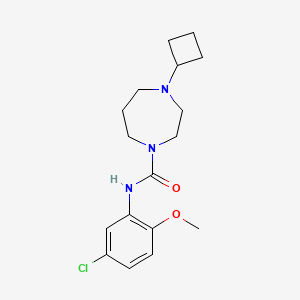

色满衍生物已被合成并评估其抗癌特性和药理活性。例如,取代的色满化合物已显示出潜在的镇痛和抗惊厥活性,突出了其在疼痛管理和癫痫控制中的治疗潜力 (Abdelwahab & Fekry, 2022).

抗菌剂

源自色满化合物的杂环配体的 novel 锌(II)配合物已被合成、表征并测试了其对各种细菌和真菌菌株的抗菌活性。其中一些配合物表现出显着的抗真菌活性,表明它们作为治疗性抗真菌剂的潜力 (Yamgar et al., 2014).

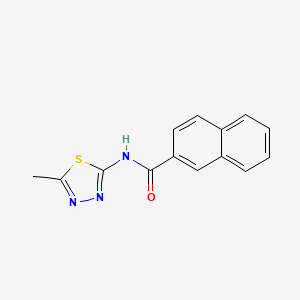

绿色合成和环境考虑

研究还集中在对色满衍生物进行环境友好且高效的合成方法。例如,已经描述了一种面向多样性的 2-氨基-3-苯基(或甲基)磺酰基-4H-色满的合成方法,采用了绿色化学原理 (Pandit et al., 2016).

作用机制

Target of Action

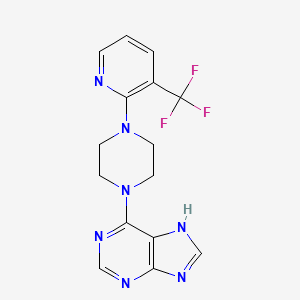

Coumarins are known to interact with a variety of biological targets, including enzymes and receptors, and have been studied for their potential anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors properties.

Mode of Action

The exact mode of action can vary depending on the specific coumarin derivative and its target. For example, some coumarins exert their effects by inhibiting enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Coumarins can affect various biochemical pathways depending on their specific targets. For instance, coumarins that inhibit enzymes could disrupt the biochemical pathways those enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of coumarins can vary widely depending on their specific chemical structure. Some coumarins are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of coumarins can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of coumarins can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-25(14-17-8-4-2-5-9-17)15-20-22(26)13-12-19-23(27)21(16-28-24(19)20)18-10-6-3-7-11-18/h2-13,16,26H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROHXHKICKNGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)